2-((4-Chlorobenzyl)sulfanyl)-5-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)pyrimidine

Description

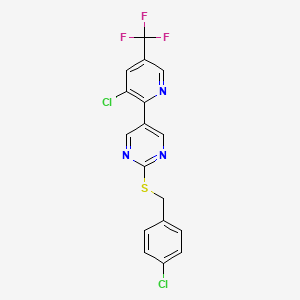

This pyrimidine derivative features a 4-chlorobenzylsulfanyl group at position 2 and a 3-chloro-5-(trifluoromethyl)-2-pyridinyl substituent at position 5. Its molecular formula is C₁₇H₁₀Cl₂F₃N₃S (calculated from synonyms in ). The compound is characterized by electron-withdrawing groups (chloro, trifluoromethyl) and a sulfur-containing linker, which may enhance binding to biological targets such as enzymes or receptors.

Properties

IUPAC Name |

2-[(4-chlorophenyl)methylsulfanyl]-5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10Cl2F3N3S/c18-13-3-1-10(2-4-13)9-26-16-24-6-11(7-25-16)15-14(19)5-12(8-23-15)17(20,21)22/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBZZLDANSFVLGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CSC2=NC=C(C=N2)C3=C(C=C(C=N3)C(F)(F)F)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10Cl2F3N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Chlorobenzyl)sulfanyl)-5-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)pyrimidine typically involves multi-step organic reactions. One common approach includes the nucleophilic substitution of a pyrimidine derivative with a chlorobenzyl sulfide under basic conditions. The reaction conditions often require the use of polar aprotic solvents such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-((4-Chlorobenzyl)sulfanyl)-5-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)pyrimidine can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas (H2).

Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: H2O2, m-CPBA

Reduction: Pd/C, H2

Substitution: Various nucleophiles (amines, thiols)

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Amines

Substitution: Substituted benzyl derivatives

Scientific Research Applications

2-((4-Chlorobenzyl)sulfanyl)-5-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)pyrimidine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-((4-Chlorobenzyl)sulfanyl)-5-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Modifications in Pyrimidine Derivatives

Key Observations :

- Sulfanyl vs. Sulfonyl: Replacement of the sulfanyl group with sulfonyl () introduces additional oxygen atoms, increasing molecular weight (448.25 g/mol vs.

- Trifluoromethyl Positioning : Trifluoromethyl on the pyrimidine ring () versus the pyridinyl ring (target compound) may affect electronic distribution and target binding .

Physicochemical Properties

Implications :

Biological Activity

The compound 2-((4-Chlorobenzyl)sulfanyl)-5-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)pyrimidine is a novel pyrimidine derivative that has garnered attention for its potential biological activities. Pyrimidines are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The structure of the compound can be represented as follows:

This structure includes a trifluoromethyl group, which is known to enhance biological activity due to its electron-withdrawing properties. The presence of the chlorobenzyl sulfanyl moiety is also significant, as sulfanyl groups often contribute to enzyme inhibition and antimicrobial activity.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance, a study evaluating pyrimidine derivatives reported that several compounds demonstrated potent activity against Staphylococcus aureus and other pathogenic bacteria . The presence of both the chlorobenzyl and trifluoromethyl groups is hypothesized to enhance this activity.

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 4-8 |

| Similar Pyrimidine Derivative | Mycobacterium abscessus | 4 |

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. Pyrimidines are often evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme critical in neurotransmission. Inhibitors of AChE are valuable in treating conditions such as Alzheimer's disease. Preliminary studies suggest that related compounds exhibit promising AChE inhibitory activity .

| Enzyme | Inhibition Type | Reference |

|---|---|---|

| Acetylcholinesterase | Competitive Inhibition | |

| Urease | Non-competitive Inhibition |

Anticancer Properties

Pyrimidine derivatives have been extensively studied for their anticancer properties. The compound may exhibit similar effects, particularly against various cancer cell lines. A review highlighted that pyrimidines can induce apoptosis in cancer cells through multiple pathways, including the activation of caspases .

Study 1: Antibacterial Efficacy

In a comparative study, several pyrimidine derivatives were synthesized and tested against resistant bacterial strains. The compound demonstrated significant efficacy against multi-drug resistant strains with MIC values comparable to standard antibiotics .

Study 2: Enzyme Inhibition

Another study focused on the enzyme inhibitory effects of synthesized pyrimidine derivatives. The results indicated that the compound effectively inhibited AChE and urease, suggesting its potential utility in treating neurological disorders and urinary tract infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.